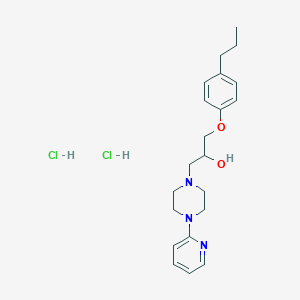

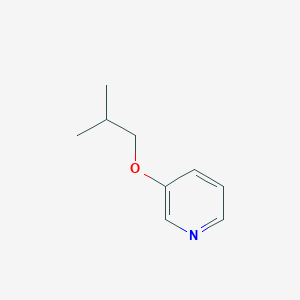

![molecular formula C19H18ClN3O4S B2915781 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034392-68-0](/img/structure/B2915781.png)

3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the straightforward synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. The synthetic route includes the reaction of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds demonstrate the versatility of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry, highlighting their potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).

Anticancer Activity of N-Substituted Indole Derivatives : Research by Kumar and Sharma (2022) on the synthesis of N-substituted indole derivatives reveals their anticancer activity against the MCF-7 human breast cancer cell line. This study provides insight into the structural modification of pyrimidine derivatives for enhanced biological activities (Kumar & Sharma, 2022).

Chemical Synthesis and Characterization

- Efficient Synthesis of Thieno[2,3-d]pyrimidine Derivatives : Yin, Kim, and Song (2022) report the efficient synthesis of a thieno[2,3-d]pyrimidine derivative, which is part of the broader category to which the compound belongs. These findings are crucial for developing new synthetic routes and understanding the structural characteristics of thieno[3,2-d]pyrimidine derivatives (Yin, Kim, & Song, 2022).

Computational Analysis and Molecular Docking

- Molecular Docking Studies of Benzimidazole Derivatives : Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. Although not directly related to the compound of interest, this research demonstrates the importance of computational studies in predicting the binding affinity and activity of novel compounds, suggesting a potential approach to evaluating the scientific applications of thieno[3,2-d]pyrimidine derivatives (Karayel, 2021).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified coli, S aureus, and C. albicans .

Mode of Action

The exact mode of action of this compound is not fully understood. It’s likely that the compound interacts with its targets, leading to changes in the cellular processes of the microorganisms. This interaction could potentially inhibit the growth of the microorganisms .

Biochemical Pathways

It’s possible that the compound interferes with essential biochemical pathways in the microorganisms, leading to their inhibition .

Pharmacokinetics

Similar compounds have shown pharmacokinetic differences that can affect their bioavailability .

Result of Action

The result of the compound’s action is likely the inhibition of the growth of the microorganisms. This is based on the antimicrobial activity observed for similar compounds .

properties

IUPAC Name |

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-27-15-3-2-11(20)10-13(15)17(24)22-7-4-12(5-8-22)23-18(25)16-14(6-9-28-16)21-19(23)26/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPXKVADYRXCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

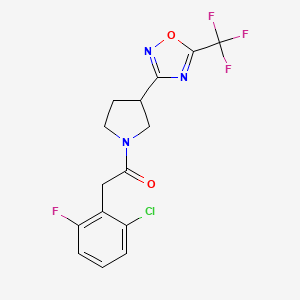

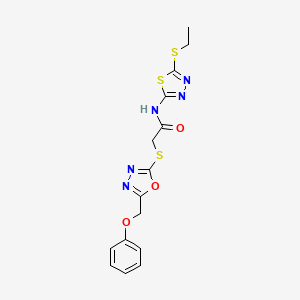

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)

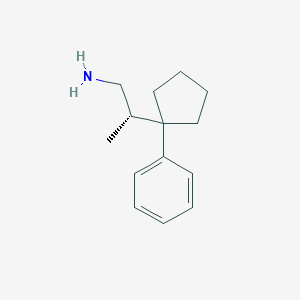

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915710.png)

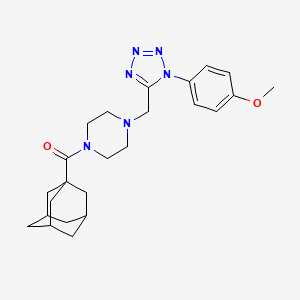

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)

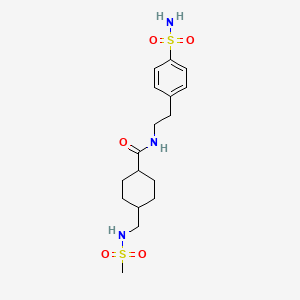

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915712.png)

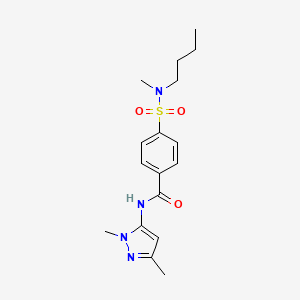

![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)

![N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2915721.png)